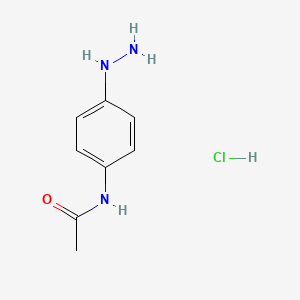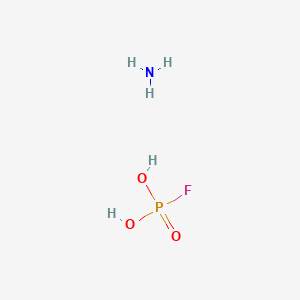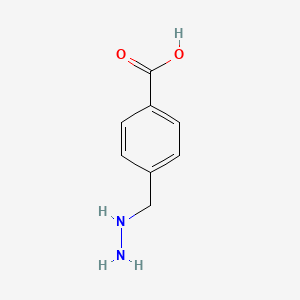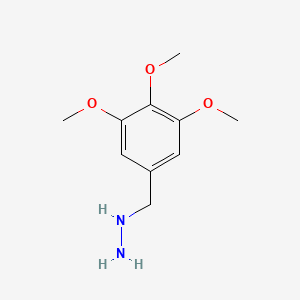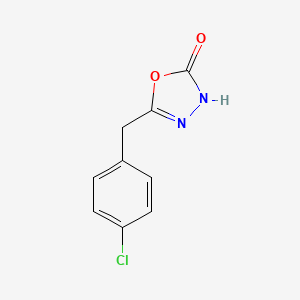
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aphicidal Activity
The compound has demonstrated significant aphicidal activity against pests like Sitobion miscanthi and Schizaphis graminum. This suggests its potential use in developing new pesticides that could be more effective and possibly less harmful to the environment than some current options .
Antifungal Properties
Preliminary bioassays have shown that 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol exhibits antifungal activities, particularly against Pythium aphanidermatum. This opens up possibilities for its use in the synthesis of novel fungicides .
Crystal Structure Analysis
The crystal structure of this compound has been determined, revealing a monoclinic system with space group P21/c. Understanding the crystal structure is crucial for the design of related compounds with desired physical and chemical properties .
Antiproliferative Effects
Derivatives of this compound have been evaluated for their antiproliferative effects against various human cell lines. This indicates potential applications in cancer research, where these compounds could be part of therapies to inhibit the growth of cancer cells.
Medicinal Chemistry
The compound’s structure, featuring a benzene ring and a 1,3,4-oxadiazole ring, makes it a candidate for further exploration in medicinal chemistry. Its derivatives could serve as adenosine antagonists, anticonvulsants, or antimicrobials .
Agrochemical Research
Given its bioactive properties, there is potential for this compound to be used in agrochemical research. It could lead to the development of new herbicides and insecticides, contributing to more efficient and sustainable agricultural practices .
Mecanismo De Acción
Target of Action
The primary target of 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a crucial role in mood and anxiety disorders.
Mode of Action
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol interacts with its target, the 5-HT1A receptor, by binding to it . This binding affinity to the 5-HT1A receptors can lead to changes in the receptor’s activity, influencing the transmission of serotonin signals, which can result in alterations in mood and anxiety levels.
Biochemical Pathways
Given its target, it is likely involved in theserotonergic pathway . This pathway is responsible for the production, release, and reuptake of the neurotransmitter serotonin, which plays a significant role in mood regulation, anxiety, and depression.
Result of Action
The binding of 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol to the 5-HT1A receptor can lead to changes in serotonin signaling. This change can result in antidepressant activity , as observed in forced swimming test (FST) models . The compound showed a significant decrease in immobility duration in FST, similar to the activity of positive drug fluoxetine .
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)5-8-11-12-9(13)14-8/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXINMZRUERWNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=O)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618486 | |
| Record name | 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol | |
CAS RN |
34547-04-1 | |
| Record name | 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




